molecular formula C9H12ClFN2O B3364503 3-Amino-3-(4-fluorophenyl)propanamide hydrochloride CAS No. 1159812-52-8

3-Amino-3-(4-fluorophenyl)propanamide hydrochloride

Cat. No.: B3364503
CAS No.: 1159812-52-8
M. Wt: 218.65 g/mol
InChI Key: QFXJXFROLYQCQI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-3-(4-fluorophenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXJXFROLYQCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)N)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-fluorophenyl)propanamide hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoro-β-phenylethylamine, which undergoes further reactions to yield the final product. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-3-(4-fluorophenyl)propanamide hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluorophenyl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Pharmacological Applications

a. Pain Management and Analgesics

This compound is structurally similar to several opioid analgesics, suggesting potential applications in pain management. Research indicates that modifications of the propanamide structure can lead to compounds with enhanced analgesic properties. For instance, the fluorophenyl group may influence receptor binding affinities, making it a candidate for further development in pain relief therapies .

b. Neurological Research

3-Amino-3-(4-fluorophenyl)propanamide hydrochloride has been utilized in studies investigating neurotransmitter systems. Its interactions with various neurotransmitter receptors can provide insights into neurological disorders and potential therapeutic targets . Specifically, it may serve as a model compound for studying the effects of fluorinated amino acids on neurotransmission.

Biochemical Studies

a. Enzyme-Substrate Interactions

In biochemical research, this compound is employed to investigate enzyme-substrate interactions and protein-ligand binding dynamics. Its ability to act as an inhibitor or modulator in enzymatic reactions makes it valuable for understanding metabolic pathways and developing new biochemical assays.

b. Drug Development

The compound's properties allow it to be explored as a lead molecule in drug design. Its structural characteristics can be modified to enhance efficacy and reduce side effects in drug candidates targeting various diseases . For example, derivatives of this compound could be synthesized to optimize their pharmacokinetic profiles.

Chemical Manufacturing

a. Specialty Chemicals Production

3-Amino-3-(4-fluorophenyl)propanamide hydrochloride is also utilized in the synthesis of specialty chemicals and intermediates for industrial applications. Its role as a building block in organic synthesis allows chemists to create more complex molecules used in various chemical processes .

b. Pharmaceutical Intermediates

This compound serves as an intermediate in the production of pharmaceuticals, particularly those targeting central nervous system disorders. Its application in producing other bioactive compounds underscores its importance in medicinal chemistry .

  • Pharmacological Studies : Recent studies have explored the analgesic potential of related compounds, demonstrating that modifications can lead to significant improvements in pain relief efficacy while minimizing adverse effects.
  • Biochemical Assays : Research utilizing this compound has shown promising results in enzyme inhibition studies, suggesting its utility in developing new diagnostic tools for metabolic disorders.
  • Synthesis of Derivatives : Ongoing research focuses on synthesizing derivatives of 3-amino-3-(4-fluorophenyl)propanamide hydrochloride to enhance its bioactivity and explore novel therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1384435-44-2
  • Molecular Formula : C₉H₁₂ClFN₂O
  • Molecular Weight : 218.66 g/mol
  • Structure: Features a propanamide backbone with a 4-fluorophenyl substituent at the 3-amino position and a hydrochloride salt .

Key Characteristics :

  • The para-fluorine atom on the phenyl ring enhances electronic effects (e.g., electron-withdrawing) and influences lipophilicity.
  • The amide group enables hydrogen bonding, critical for biological interactions.
  • As a hydrochloride salt, it offers improved solubility in polar solvents, facilitating pharmaceutical applications.

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents/Modifications Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-Amino-3-(4-fluorophenyl)propanamide HCl (1384435-44-2) 4-fluorophenyl at C3, propanamide, HCl salt Amide, F (para) 218.66 Pharmaceutical intermediates, hydrogen bonding
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl (1333750-44-9) 2,4-difluorophenyl, methyl ester Ester, F (di-substituted) 249.67 Enhanced lipophilicity; ester may act as prodrug
N-(3-chloro-4-fluorophenyl)-3-(hydroxyimino)propanamide (N/A) 3-Cl, 4-F phenyl, hydroxyimino Amide, Cl/F, imine ~256.67 (est.) Potential antimicrobial activity; Cl increases stability
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid HCl (2061980-54-7) 3-F, 4-OH phenyl, carboxylic acid Carboxylic acid, F, OH 235.64 High polarity; suited for aqueous formulations
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl (1909313-82-1) 4-F-benzyl at C2, N-methylamide Amide, F (benzyl), N-Me 246.71 Conformational flexibility; agrochemical applications
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl (1821827-13-7) 3-F phenyl, ethyl ester Ester, F (meta) 261.73 Ester hydrolysis for prodrug activation
(3S)-3-Amino-3-(2-chlorophenyl)propanamide HCl (1384424-50-3) 2-Cl phenyl, propanamide Amide, Cl (ortho) 235.11 Steric hindrance from ortho-Cl; chirality impacts activity

Structural and Electronic Differences

  • Fluorine Position: Para-F (target compound): Maximizes electron-withdrawing effects, enhancing resonance stabilization and directing reactivity . Di-F Substitution (e.g., Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl): Increases lipophilicity and steric bulk, affecting membrane permeability .
  • Functional Group Variations: Amide vs. Ester: Amides (target compound) exhibit higher metabolic stability and hydrogen-bonding capacity compared to esters, which are prone to hydrolysis (prodrug strategy) . Carboxylic Acid (e.g., 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid HCl): Introduces acidity (pKa ~4-5), enabling salt formation for improved solubility .
  • Substituent Effects :

    • Chlorine (e.g., N-(3-chloro-4-fluorophenyl)-propanamide): Increases lipophilicity (Cl > F in Hansch parameters) and may enhance receptor binding affinity .
    • Hydroxyl Group (e.g., 3-fluoro-4-hydroxyphenyl derivative): Adds polarity, reducing blood-brain barrier penetration but improving aqueous solubility .

Physicochemical and Pharmacokinetic Insights

  • Solubility : Hydrochloride salts generally improve water solubility. The target compound’s amide group further enhances solubility compared to ester analogs .
  • Lipophilicity (LogP) :
    • Higher in chlorine-containing analogs (e.g., LogP ~2.5 for 2-Cl derivative vs. ~1.8 for target compound).
    • Di-fluorinated esters (e.g., 2,4-diF) show increased LogP (~2.7), favoring membrane permeability .
  • Metabolic Stability : Amide bonds resist enzymatic cleavage better than esters, making the target compound more suitable for oral bioavailability .

Research Findings and Trends

  • Stereochemistry Matters: (R)-Methyl 3-Amino-3-(4-methoxyphenyl)-propanoate HCl demonstrates enantiomer-specific activity in receptor binding, underscoring the need for chiral resolution in analogs .
  • Toxicity Profiles : Ortho-substituted chlorine (e.g., 2-Cl phenyl) may increase hepatotoxicity risks due to metabolic oxidation .
  • Synergistic Effects: Combining fluorine with hydroxyimino groups (e.g., N-(3-chloro-4-fluorophenyl)-3-(hydroxyimino)propanamide) enhances antimicrobial efficacy .

Biological Activity

3-Amino-3-(4-fluorophenyl)propanamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12ClFN2O
  • Molecular Weight : 208.65 g/mol
  • Chemical Structure : The compound features a propanamide backbone with an amino group and a 4-fluorophenyl substituent, contributing to its biological activity.

Research indicates that 3-Amino-3-(4-fluorophenyl)propanamide hydrochloride exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the degradation of proteins and other biomolecules .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Amino-3-(4-fluorophenyl)propanamide hydrochloride against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus15.00
Escherichia coli20.00
Bacillus subtilis10.00
Pseudomonas aeruginosa25.00

These results indicate that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Quorum Sensing Inhibition

Another study explored the role of this compound as a quorum sensing antagonist. It was found to disrupt communication among bacterial populations, which is crucial for biofilm formation and virulence factor expression. The compound demonstrated significant inhibition of bioluminescence in Vibrio harveyi, suggesting its potential use in managing biofilm-related infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the fluorophenyl group can significantly impact the biological activity of the compound. For instance:

  • Substitutions on the phenyl ring : Electron-withdrawing groups enhance antimicrobial activity.
  • Altering the amine group : Changes to the amine structure can improve binding affinity to target enzymes.

These insights are critical for the development of more potent derivatives .

Q & A

Q. What are the standard protocols for synthesizing 3-Amino-3-(4-fluorophenyl)propanamide hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 4-fluorophenyl precursors with propanamide derivatives under controlled conditions. For example, similar compounds like 3-Chloro-N-(4-methoxyphenyl)propanamide were synthesized via amidation reactions using acyl chlorides and amines in anhydrous solvents . Purification often employs recrystallization or column chromatography. Purity validation requires HPLC (≥98% purity criteria, as used for PF-04859989 hydrochloride in ) and spectroscopic techniques like 1^1H/13^13C NMR .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer : A combination of 1^1H NMR, 13^13C NMR, and FT-IR is standard for confirming functional groups and connectivity. X-ray crystallography (as applied to 3-Chloro-N-(4-methoxyphenyl)propanamide in ) resolves stereochemistry and crystal packing. Mass spectrometry (HRMS or ESI-MS) validates molecular weight . For fluorinated analogs, 19^19F NMR is critical to confirm substituent placement .

Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility profiles are assessed via shake-flask methods: dissolve the compound incrementally in solvents (e.g., DMSO, water, ethanol) and measure saturation points using UV-Vis spectroscopy. Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, monitored via HPLC or TLC .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 3-Amino-3-(4-fluorophenyl)propanamide hydrochloride?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational reaction path searches with experimental feedback to narrow optimal conditions (e.g., solvent, catalyst, temperature) . Machine learning models trained on reaction databases can also propose efficient routes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurity variations or assay conditions. Standardize testing protocols:
  • Use ≥98% pure compound (verified via HPLC) .
  • Replicate assays across multiple cell lines or enzymatic systems.
  • Apply statistical design of experiments (DoE) to isolate variables (e.g., concentration, incubation time) .
    Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

  • Methodological Answer : Chiral resolution techniques (e.g., chiral HPLC or crystallization with enantiopure counterions) ensure purity. For scalable asymmetric synthesis, use chiral catalysts (e.g., Rh or Ru complexes) or enzymatic methods (e.g., lipases). Monitor enantiomeric excess (ee) via polarimetry or chiral GC . Process simulations (e.g., Aspen Plus) model reactor dynamics to minimize racemization .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (association/dissociation rates) .
  • Cryo-EM or X-ray Crystallography : Resolve 3D structures of compound-target complexes .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?

  • Methodological Answer : Use factorial design (DoE) to test variables: pH (5.0–7.4), temperature (25–37°C), and ionic strength. Analyze degradation products via LC-MS and assign structures using fragmentation patterns. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life .

Q. What statistical approaches are suitable for analyzing dose-response data in pharmacological studies?

  • Methodological Answer : Nonlinear regression (e.g., Hill equation) fits dose-response curves to calculate EC50_{50}/IC50_{50}. Bootstrap resampling estimates confidence intervals. For multivariate data (e.g., cytotoxicity vs. selectivity), apply PCA or clustering algorithms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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